molecular formula C9H8BrClO2 B14083020 2-bromo-3-(4-chlorophenyl)propanoic Acid

2-bromo-3-(4-chlorophenyl)propanoic Acid

Cat. No.: B14083020
M. Wt: 263.51 g/mol
InChI Key: IRIZMNJJUBLCHW-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-chlorophenyl)propanoic acid is a halogenated propanoic acid derivative featuring a bromine atom at the second carbon and a 4-chlorophenyl group at the third carbon of the propanoic acid backbone. The bromine and chlorine substituents confer distinct electronic and steric effects, influencing reactivity, acidity, and interactions in biological systems .

Properties

IUPAC Name

2-bromo-3-(4-chlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8H,5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRIZMNJJUBLCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3-(4-chlorophenyl)propanoic acid typically involves the bromination of 3-(4-chlorophenyl)propanoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. The reaction is usually conducted at low temperatures to control the rate of bromination and to avoid side reactions .

Industrial Production Methods: In an industrial setting, the production of 2-bromo-3-(4-chlorophenyl)propanoic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-3-(4-chlorophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets. The bromine and chlorophenyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or toxicity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 2-Bromo-3-(4-chlorophenyl)propanoic Acid and Analogs
Compound Name CAS No. Molecular Formula M. Wt. (g/mol) pKa Boiling Point (°C) Density (g/cm³) Key Features
3-Bromo-3-(4-chlorophenyl)propanoic acid 68997-68-2 C₉H₈BrClO₂ 263.52 N/A N/A N/A Bromine at C3; chloro at para position
2-(3-Bromophenyl)-3-(4-chlorophenyl)propanoic acid 941280-51-9 C₁₅H₁₂BrClO₂ 339.61 4.09 419.4 1.523 Bromine/chlorine on separate phenyl rings
2-Bromo-3-(4-nitrophenyl)propanoic acid 18910-12-8 C₉H₈BrNO₄ 274.07 N/A N/A N/A Nitro group enhances acidity
2-Bromo-2-methylpropanoic acid N/A C₄H₇BrO₂ 167.01 ~4.09 200 N/A Methyl groups increase steric hindrance

Key Observations:

  • Substituent Position: The placement of bromine (e.g., C2 vs. C3) significantly alters molecular geometry and electronic effects.
  • Acidity: The pKa of ~4.09 (observed in analogs like 2-(3-bromophenyl)-3-(4-chlorophenyl)propanoic acid) suggests moderate acidity, typical for carboxylic acids. Nitro-substituted derivatives (e.g., 2-bromo-3-(4-nitrophenyl)propanoic acid) likely exhibit stronger acidity due to the electron-withdrawing nitro group .
  • Steric Effects: Methyl groups (as in 2-bromo-2-methylpropanoic acid) introduce steric hindrance, affecting reaction kinetics and molecular interactions .

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